molecular formula C13H17N3O B7587857 1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine

1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine

Cat. No. B7587857
M. Wt: 231.29 g/mol
InChI Key: UHQVCFRSOHOBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine is a chemical compound that has been widely researched for its potential use in various scientific applications. This compound is also known by its chemical name, PEPA. PEPA is a potent and selective agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes.

Mechanism of Action

PEPA is a selective agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. When PEPA binds to the AMPA receptor, it causes the receptor to open and allow the influx of calcium ions into the cell. This influx of calcium ions leads to the activation of various signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
PEPA has been shown to enhance synaptic transmission and plasticity, which is important for learning and memory processes. It has also been shown to increase the release of various neurotransmitters, such as dopamine and acetylcholine. Additionally, PEPA has been shown to increase neuronal excitability and synaptic plasticity in various brain regions.

Advantages and Limitations for Lab Experiments

PEPA has several advantages for lab experiments. It is a potent and selective agonist of the AMPA receptor, which allows for precise control over the activation of the receptor. Additionally, PEPA has been shown to have a long-lasting effect on synaptic plasticity, which is important for studying the long-term effects of AMPA receptor activation. However, there are also limitations to using PEPA in lab experiments. It can be difficult to control the concentration of PEPA, which can lead to variability in experimental results. Additionally, PEPA can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on PEPA. One potential area of research is the development of new compounds that are more potent and selective agonists of the AMPA receptor. Additionally, future research could investigate the effects of AMPA receptor activation on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, future research could investigate the role of AMPA receptors in various brain regions and their effects on neuronal excitability and synaptic plasticity.

Synthesis Methods

PEPA can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method of PEPA is complex and requires expertise in organic chemistry. The first step in the synthesis of PEPA involves the reaction of 2-phenylethylamine with ethyl oxalyl chloride to form an oxalylamide intermediate. The intermediate is then converted to the oxadiazole ring by reacting with hydrazine hydrate. The final step involves the reaction of the oxadiazole intermediate with 2-bromo-1-phenylethanone to form PEPA.

Scientific Research Applications

PEPA has been widely researched for its potential use in various scientific applications. It has been shown to enhance synaptic transmission and plasticity, which is important for learning and memory processes. PEPA has also been used to study the role of AMPA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, PEPA has been used to investigate the effects of AMPA receptor activation on neuronal excitability and synaptic plasticity in various brain regions.

properties

IUPAC Name

1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10(14)9-13-15-12(16-17-13)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQVCFRSOHOBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC(=NO1)CCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine

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